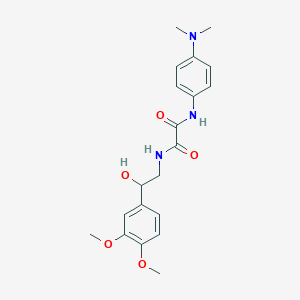
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide” is a complex organic compound. It likely contains two phenyl rings, one with two methoxy groups and a hydroxyethyl group attached, and the other with a dimethylamino group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N-(3,4-Dimethoxyphenyl)ethylamides have been synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide serves as a precursor or intermediate in synthesizing a range of chemical compounds. Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement, showcasing its utility in producing anthranilic acid derivatives and oxalamides with high yields (Mamedov et al., 2016). This method highlights the chemical's role in facilitating complex organic synthesis processes.
Antidepressant Agent Potential
Research into substituted 3-amino-1,1-diaryl-2-propanols has identified analogs with potential antidepressant properties. Clark et al. (1979) synthesized and evaluated a series of analogs for their antidepressant effects, contributing to the development of compounds with minimized anticholinergic side effects (Clark et al., 1979). This investigation underscores the importance of structural modification in enhancing therapeutic efficacy and safety profiles.
Copper-Catalyzed Reactions
In a study by Xia et al. (2016), a copper-catalyzed system was developed for the hydroxylation of (hetero)aryl halides, showcasing the efficiency of using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide in facilitating these reactions under mild conditions. The study illustrates the compound's role in synthesizing phenols and hydroxylated heteroarenes, highlighting its potential in pharmaceutical synthesis and material science applications (Xia et al., 2016).
Fluorescent Probes for Hypoxic Cells
Feng et al. (2016) developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety for selective detection of hypoxia, demonstrating the application of N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide derivatives in biomedical research, particularly for imaging the hypoxic status of tumor cells (Feng et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-23(2)15-8-6-14(7-9-15)22-20(26)19(25)21-12-16(24)13-5-10-17(27-3)18(11-13)28-4/h5-11,16,24H,12H2,1-4H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPLIEKGNBOMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(4-(dimethylamino)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

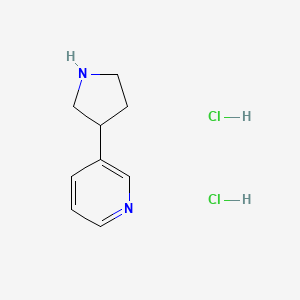


![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
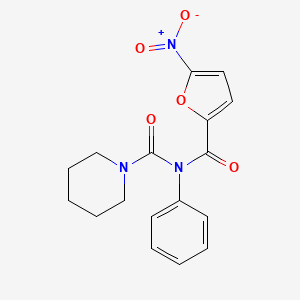
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
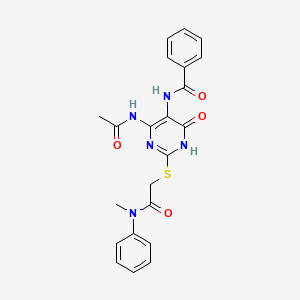
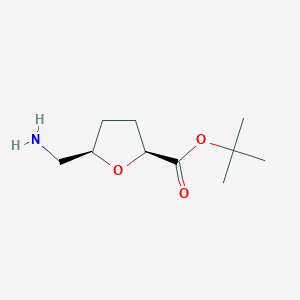
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)
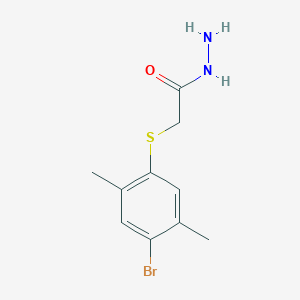
![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)
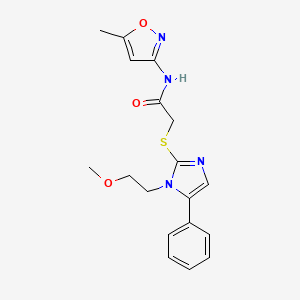
![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)